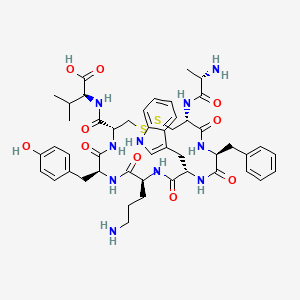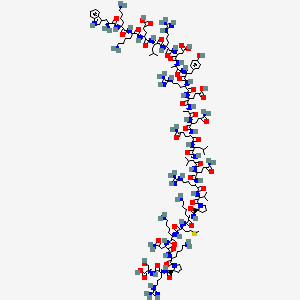
PEP4C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GluR4cr is a peptide analog of pep2m . It is an inactive control peptide with the molecular formula C48H91N17O13S and a molecular weight of 1146.42 .
Synthesis Analysis
The synthesis of a compound like GluR4cr typically involves retrosynthetic analysis, where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found . The synthesis of a potentially “super-armed” glucuronidation donor has been reported, where the α-anomer was crystallized and analyzed by single crystal X-ray diffraction .Molecular Structure Analysis
While specific molecular structure analysis for GluR4cr is not available, there are tools and methods that can be used for such analysis. For instance, molecular dynamics simulation studies can provide insights into the dynamic behavior of a molecule in a membrane environment . Automated structure determination of small molecules concurrent with single crystal data collection and processing can also be used .Chemical Reactions Analysis
Chemical reactions analysis typically involves understanding the process by which a chemist or a computer determines how to synthesize a specific compound . The green synthesis of glutaric acid, for example, has been studied via joint testing technology .Physical And Chemical Properties Analysis
Physical and chemical properties of a substance like GluR4cr can be determined using various techniques. These properties include color, density, hardness, and melting and boiling points . Techniques such as physical and thermal analysis can be used to determine these properties .Wissenschaftliche Forschungsanwendungen
Neurowissenschaftliche Forschung: Inertes Kontrollpeptid
PEP4C dient als inertes Kontrollpeptid-Analog von Pep2m, einem Peptid-Inhibitor der Interaktion zwischen dem C-Terminus der GluA2-Untereinheit von AMPA-Rezeptoren und dem N-Ethylmaleimid-sensitiven Fusionsprotein (NSF) {svg_1}. Diese Anwendung ist in der neurowissenschaftlichen Forschung von entscheidender Bedeutung, insbesondere in Studien, die die synaptische Transmission und Plastizität untersuchen. Indem this compound als Kontrolle dient, können Forscher die spezifischen Wirkungen aktiver Peptide wie Pep2m auf die AMPA-Rezeptorregulation unterscheiden.
Arzneimittel-Abgabesysteme: Stimuli-responsive Hydrogele
Die Analoga der Verbindung werden zur Herstellung stimuli-responsiver Hydrogele für Arzneimittel-Abgabesysteme verwendet {svg_2}. Diese Hydrogele können auf externe Reize wie Temperatur, pH-Wert und Licht reagieren, was sie für die gezielte Freisetzung von Medikamenten sehr gut geeignet macht. Diese Anwendung ist besonders relevant bei der Entwicklung nicht-invasiver Behandlungsmethoden für Hautkrankheiten durch textile Transdermaltherapie.
Biomedizinische Forschung: Protein-Interaktionsstudien
In der biomedizinischen Forschung wird this compound verwendet, um Protein-Interaktionen zu untersuchen, insbesondere solche, die Glutamat-Rezeptoren betreffen {svg_3}. Das Verständnis dieser Interaktionen ist wichtig, um die Mechanismen zu entschlüsseln, die verschiedenen neurologischen Erkrankungen zugrunde liegen, und um potenzielle Behandlungen zu entwickeln.
Pharmakologie: AMPA-Rezeptor-Studien
This compound ist an pharmakologischen Studien beteiligt, die sich auf AMPA-Rezeptoren konzentrieren {svg_4}. Diese Rezeptoren spielen eine Schlüsselrolle bei der schnellen synaptischen Transmission im zentralen Nervensystem. Die Rolle der Verbindung als inerte Kontrolle hilft bei der Bewertung der Wirksamkeit neuer Medikamente, die auf diese Rezeptoren abzielen.
Biopolymerforschung: Sol-Gel-Übergangseigenschaften
Die strukturellen Analoga von this compound werden in Biopolymerstudien hinsichtlich ihrer Sol-Gel-Übergangseigenschaften untersucht {svg_5}. Diese Eigenschaften sind wichtig für die Entwicklung intelligenter Materialien, die ihren Zustand als Reaktion auf Umweltveränderungen ändern können, was Auswirkungen auf verschiedene industrielle und medizinische Anwendungen hat.
Wirkmechanismus
Target of Action
PEP4C, also known as GluR4cr, primarily targets the C-terminus of the GluA2 subunit of the AMPA receptor and the N-ethylmaleimide-sensitive fusion protein (NSF) . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . NSF is a protein involved in the fusion of vesicles in the cell, playing a crucial role in neurotransmitter release .
Mode of Action
This compound acts as an inactive control peptide analog of pep2m , a peptide inhibitor . It inhibits the interaction between the C-terminus of the GluA2 subunit and NSF . This interaction is essential for the regulation of synaptic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the AMPA receptor cycling . This pathway plays a significant role in synaptic transmission and plasticity . By inhibiting the interaction between the GluA2 subunit and NSF, this compound can potentially affect the regulation of this pathway .
Pharmacokinetics
Peptides are generally well-absorbed and distributed throughout the body, but they can be rapidly metabolized and excreted, which may impact their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of synaptic transmission . By inhibiting the interaction between the GluA2 subunit and NSF, this compound may affect the cycling of AMPA receptors, potentially influencing synaptic plasticity and neurotransmission .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can generally influence the activity and stability of peptides
Safety and Hazards
While specific safety and hazard information for GluR4cr is not available, it’s important to note that any substance can pose potential risks depending on its properties and how it’s handled . For instance, a product containing GluR4cr warns that it contains Dimethyl Sulfoxide (DMSO), a hazardous material .
Biochemische Analyse
Biochemical Properties
PEP4C is an inactive control peptide analog of pep2m, a peptide inhibitor of the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and N-ethylmaleimide-sensitive fusion protein (NSF) . It interacts with various enzymes, proteins, and other biomolecules, significantly influencing biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by altering cytosolic calcium and NFAT activity, along with the transcriptional up-regulation of canonical targets PTGS2 and IL6 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an inactive control peptide analog of pep2m, inhibiting the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and NSF .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways
Transport and Distribution
This compound is transported and distributed within cells and tissues
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDVEKDEUNWDBZ-SKYKFSGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91N17O13S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of PEP4c in the context of the research paper on synaptic strength changes in the hippocampus?
A1: The research paper focuses on understanding the mechanisms behind changes in synaptic strength, specifically focusing on the CA1 region of the hippocampus []. Long-Term Potentiation (LTP) is a key process in synaptic strengthening. The researchers used a voltage pulse (VP) protocol to mimic the calcium influx triggered by LTP induction. This protocol led to an increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), indicating enhanced synaptic strength.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












